[(1H-indol-5-yl)methyl](propan-2-yl)amine
Overview
Description
(1H-indol-5-yl)methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Mechanism of Action
Target of Action
Similar indole derivatives have been reported to show inhibitory activity against α-glucosidase .
Mode of Action
It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar indole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar indole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-5-yl)methylamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Another method includes the N-alkylation of indole derivatives using alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires a strong acid catalyst such as methanesulfonic acid and is conducted under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-5-yl)methylamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include various substituted indoles, indole-2,3-diones, and reduced indole derivatives .
Scientific Research Applications
(1H-indol-5-yl)methylamine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole moiety.
Melatonin: A hormone involved in regulating sleep-wake cycles, also containing an indole structure.
Uniqueness
(1H-indol-5-yl)methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)14-8-10-3-4-12-11(7-10)5-6-13-12/h3-7,9,13-14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOCCYSRJFGYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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